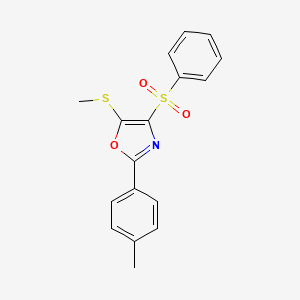
3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid, also known as flurandrenolide, is a synthetic steroid that is commonly used in scientific research. Flurandrenolide is a potent anti-inflammatory agent that has been used to treat a variety of conditions, including eczema, psoriasis, and other skin disorders.
Mécanisme D'action
Flurandrenolide works by inhibiting the production of inflammatory cytokines and chemokines. It also inhibits the activation of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response. Flurandrenolide is a potent glucocorticoid receptor agonist, which means that it binds to and activates the glucocorticoid receptor. The glucocorticoid receptor then translocates to the nucleus and regulates the expression of genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Flurandrenolide has a wide range of biochemical and physiological effects. It reduces the production of inflammatory cytokines and chemokines, which leads to a reduction in inflammation. It also inhibits the activation of immune cells, which reduces the immune response. Flurandrenolide has been shown to reduce the severity of skin disorders, such as eczema and psoriasis, by reducing inflammation and suppressing the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide in lab experiments is its potent anti-inflammatory properties. Flurandrenolide can be used to study the mechanisms of inflammation and to develop new treatments for inflammatory disorders. However, one of the main limitations of using 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide is its potential for side effects. Flurandrenolide is a potent steroid that can have adverse effects on the immune system and other physiological systems.
Orientations Futures
There are several future directions for research on 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide. One direction is to develop new drugs that can modulate the immune response without the adverse effects of steroids. Another direction is to study the long-term effects of 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide on the immune system and other physiological systems. Additionally, research can be done to develop new methods for synthesizing 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide involves several steps. The first step is the preparation of 4-fluorobenzaldehyde, which is then reacted with 2,3-dimethylbutyraldehyde to form 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid. The final step involves the esterification of the carboxylic acid group with ethanol to produce 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide. The synthesis of 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
Flurandrenolide has been extensively used in scientific research due to its potent anti-inflammatory properties. It has been used to study the mechanisms of inflammation and to develop new treatments for inflammatory disorders. Flurandrenolide has also been used to study the effects of steroids on the immune system and to develop new drugs that can modulate the immune response.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(11(14)15)12(2,3)9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBBPIKNHTWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2616823.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2616826.png)
![N-(4-(3-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2616827.png)
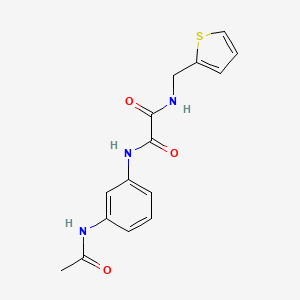

![Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2616830.png)
![N-[4-(dimethylamino)benzyl]valine](/img/structure/B2616831.png)
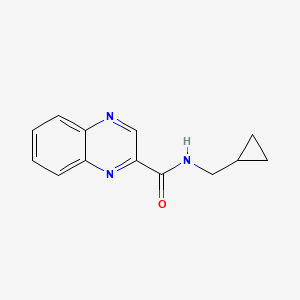
![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)
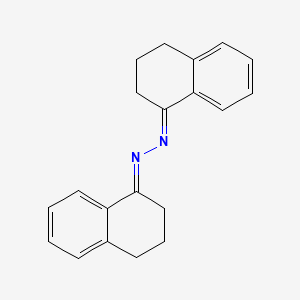
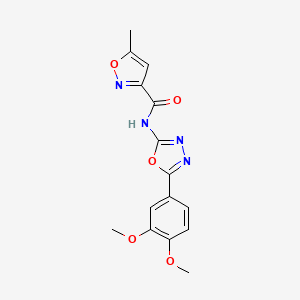
![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)
